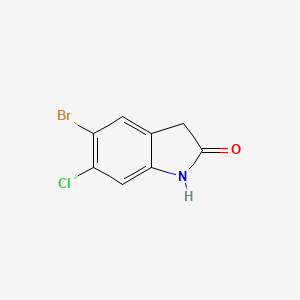

5-Bromo-6-chloroindolin-2-one

説明

Historical Context of Indolin-2-one Derivatives in Chemical Science

The journey of the indolin-2-one scaffold began in the 19th century. A pivotal moment in its history was the discovery of oxindole (B195798), the parent compound of indolin-2-ones, by Adolf von Baeyer and Adolph Emmerling in 1869. Another significant development was the Fischer indole (B1671886) synthesis, first reported by Emil Fischer in 1883, which became a standard method for producing indoles. matrixscientific.com For much of its early history, the scaffold was primarily of academic interest. However, the 20th century saw its emergence in applied chemistry. For instance, oxyphenisatin, a 3,3-bis(4-hydroxyphenyl)indolin-2-one, was initially synthesized and investigated for its use as a laxative. medchemexpress.com

The pharmacological potential of this scaffold became more evident in the late 20th century. In 1995, Tenidap, a derivative of 3-benzylidene indolin-2-one, was introduced as a novel non-steroidal anti-inflammatory drug. pharmaffiliates.com A major breakthrough occurred in 2006 when Sunitinib, an indolin-2-one derivative, received FDA approval for the treatment of certain cancers, cementing the scaffold's importance in medicinal chemistry. pharmaffiliates.com

Significance of the Indolin-2-one Core Structure in Heterocyclic Chemistry

The indolin-2-one framework is widely regarded as a "privileged scaffold" in medicinal chemistry. aksci.comfishersci.combldpharm.com This term is used for molecular structures that are capable of binding to multiple biological targets, making them fertile ground for drug discovery. The unique ability of heterocyclic compounds to mimic the structure of peptides allows them to bind reversibly to proteins, a key interaction in many biological processes. researchgate.netsmolecule.com

The significance of the indolin-2-one core is particularly pronounced in the field of kinase inhibition. fishersci.com Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of diseases like cancer. Many indolin-2-one derivatives have been developed as kinase inhibitors. aksci.com For example, the scaffold is a promising heteroaromatic moiety that binds to the ATP active pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels), which is critical for tumor growth. bldpharm.comsmolecule.com Marketed antitumor drugs like Sunitinib and Nintedanib are prominent examples of kinase inhibitors built upon the indolin-2-one scaffold. fishersci.com

Overview of 5-Bromo-6-chloroindolin-2-one as a Key Synthetic Intermediate and Research Target

Within the large family of indolin-2-one derivatives, halogenated versions such as this compound serve as critical building blocks in organic synthesis. This specific compound is a solid at room temperature and is noted for its role as a synthetic intermediate, particularly in the creation of more complex molecules for pharmaceutical research. smolecule.com

While detailed synthetic routes for many final drug products are proprietary, the utility of compounds like this compound can be understood by examining the synthesis of related structures. For example, the synthesis of its close relative, 6-Bromo-5-chloroindoline-2,3-dione, typically involves the controlled bromination and chlorination of an indoline-2,3-dione precursor. aksci.com Similarly, other halogenated oxindoles are recognized as valuable synthetic precursors for potential drug candidates, including anticancer compounds. chemsrc.com The presence of bromine and chlorine atoms on the aromatic ring significantly influences the compound's chemical reactivity, making it a versatile starting point for constructing a diverse range of derivatives. aksci.com It is primarily used in research and development settings as a foundational piece for synthesizing novel bioactive molecules. sigmaaldrich.cn

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1153885-37-0 |

| Molecular Formula | C₈H₅BrClNO |

| Molecular Weight | 246.49 g/mol |

| Synonym | 5-bromo-6-chloro-1,3-dihydroindol-2-one |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.cn

Research Trajectories and Future Prospects for Halogenated Indolin-2-ones

The introduction of halogen atoms onto the indolin-2-one scaffold is a key strategy in modern drug design. The presence of these halogens, such as the bromine and chlorine in this compound, is not merely for adding molecular weight; it serves distinct purposes in modulating the compound's properties.

One of the most significant aspects is the ability of halogens to participate in "halogen bonding." This is a non-covalent interaction where a covalently bonded halogen atom acts as a Lewis acid, interacting with a Lewis base. This type of bonding is increasingly being utilized in rational drug design to enhance the binding affinity and selectivity of a ligand for its target receptor, comparable in importance to the more traditional hydrogen bond.

Furthermore, research has demonstrated that the type and position of the halogen substituent can have a dramatic impact on the biological activity of the molecule. A study on the cytotoxicity of various halogenated indolin-2-ones found that a bromine atom at the 5-position resulted in significantly improved cytotoxicity against colon cancer cells compared to a fluorine atom at the same position or a bromine atom at the 7-position. This highlights the importance of precise halogen placement in optimizing the therapeutic potential of these compounds. The enhanced reactivity and specific interactions with biological targets afforded by halogenation ensure that compounds like this compound will remain valuable tools for future research in medicinal chemistry.

Table 2: Examples of Marketed Indolin-2-one Derivatives

| Compound Name | Year of Approval/Marketing | Primary Application |

| Tenidap | 1995 | Anti-inflammatory |

| Sunitinib | 2006 | Anticancer (Kinase Inhibitor) |

| Nintedanib | - | Anticancer (Kinase Inhibitor) |

This table provides context for the therapeutic applications of the indolin-2-one scaffold. pharmaffiliates.comfishersci.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-6-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVLRCJWRRXOJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656067 | |

| Record name | 5-Bromo-6-chloro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153885-37-0 | |

| Record name | 5-Bromo-6-chloro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Bromo 6 Chloroindolin 2 One

Precursor Synthesis and Starting Materials for Indolin-2-one Ring Formation

The formation of the indolin-2-one ring system is a critical step in the synthesis of 5-Bromo-6-chloroindolin-2-one. A common and effective strategy involves the use of pre-halogenated aniline (B41778) derivatives, which already contain the desired bromine and chlorine atoms at the correct positions on the benzene (B151609) ring.

One such key precursor is 4-bromo-5-chloro-2-nitroaniline . The synthesis of this starting material can be achieved from commercially available compounds. For instance, the process can commence with the nitration of m-dichlorobenzene to yield 2,4-dichloronitrobenzene (B57281). nih.govoakwoodchemical.com Subsequent amination of 2,4-dichloronitrobenzene can produce 4-chloro-2-nitroaniline. chemicalbook.comnih.gov This intermediate can then be selectively brominated to afford 2-bromo-4-chloro-6-nitroaniline. A related synthetic route involves the bromination of o-chloro-p-nitroaniline in the presence of hydrobromic acid and sodium chlorate (B79027) to yield 2-chloro-4-nitro-6-bromoaniline. rsc.org

An alternative and highly relevant starting material is 4-chloro-2-aminobenzoic acid . A patented method for a related compound outlines the bromination of 4-chloro-2-aminobenzoic acid with N-bromosuccinimide (NBS) to produce 5-bromo-4-chloro-2-aminobenzoic acid. nih.gov This intermediate is then subjected to a nucleophilic substitution reaction with sodium chloroacetate (B1199739) to form N-(4-bromo-5-chloro-2-carboxyl)phenylglycine. nih.gov This glycine (B1666218) derivative contains the necessary carbon framework to form the five-membered ring of the indolin-2-one core.

The general principle for forming the indolin-2-one ring from such aniline precursors often involves a reductive cyclization. For instance, a substituted o-nitrophenylacetic acid derivative can undergo reduction of the nitro group to an amine, which then intramolecularly cyclizes to form the indolin-2-one ring. rsc.orgrsc.org Copper-catalyzed cascade reactions of o-chloroarylacetic acids with amines have also been explored for the construction of the oxindole (B195798) scaffold. rsc.org

Regioselective Bromination and Chlorination Techniques at the Indolin-2-one Core

The introduction of halogen atoms onto a pre-formed indolin-2-one core is a viable alternative synthetic strategy. This approach relies on the principles of electrophilic aromatic substitution, where the existing substituents on the ring direct the incoming electrophile to a specific position.

Direct Halogenation Approaches

Direct halogenation involves treating an indolin-2-one derivative with a halogenating agent. For the synthesis of this compound, a logical precursor would be 6-chloroindolin-2-one . The challenge then becomes the regioselective introduction of a bromine atom at the 5-position.

The directing effects of the substituents on the 6-chloroindolin-2-one ring play a crucial role. The chlorine atom at the 6-position is an ortho, para-directing deactivator, while the amide group of the indolin-2-one ring is an ortho, para-directing activator. The combined effect of these two groups would strongly favor the electrophilic substitution of bromine at the 5-position, which is ortho to the activating amide group and para to the directing chloro group.

Common brominating agents for such transformations include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent, and the conditions can be tuned to optimize for regioselectivity and yield. For example, the bromination of activated aromatic rings can be achieved with high regioselectivity using NBS in solvents like acetonitrile (B52724). mdpi.com

Indirect Halogenation via Pre-functionalized Intermediates

Indirect halogenation methods involve the conversion of a pre-existing functional group on the indolin-2-one ring into a halogen atom. While less common for this specific target, such strategies are known in aromatic chemistry. For example, a Sandmeyer reaction could theoretically be employed, where an amino group at the desired position is converted into a diazonium salt and subsequently displaced by a bromide or chloride ion. However, for the synthesis of this compound, the direct halogenation or the use of pre-halogenated precursors is generally more straightforward.

Multi-step Synthesis Pathways for this compound

Based on the preceding discussions, two primary multi-step synthetic pathways for this compound can be outlined.

Pathway 1: From a Pre-halogenated Aniline Derivative

This pathway would likely commence with a precursor such as 4-bromo-5-chloro-2-nitrophenylacetic acid . A plausible sequence is as follows:

Reduction of the nitro group: The nitro group of 4-bromo-5-chloro-2-nitrophenylacetic acid is reduced to an amine. This can be achieved using various reducing agents, such as metal catalysts (e.g., Pd/C) with hydrogen gas or metal-acid systems (e.g., Fe/HCl). google.com

Intramolecular Cyclization: The resulting 2-amino-4-bromo-5-chlorophenylacetic acid undergoes spontaneous or induced intramolecular cyclization (lactamization) to form the desired this compound. This step often occurs upon heating or under acidic or basic conditions.

Pathway 2: Halogenation of a Pre-formed Indolin-2-one

This pathway would begin with 6-chloroindolin-2-one :

Electrophilic Bromination: 6-chloroindolin-2-one is treated with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent. The reaction conditions would be optimized to ensure high regioselectivity for the 5-position.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider for each step include:

| Reaction Step | Key Parameters for Optimization | Typical Conditions |

| Nitration of Anilines | Temperature, reaction time, concentration of acids | Mixed acid (HNO₃/H₂SO₄) at low temperatures (e.g., 0-10 °C) to control regioselectivity and prevent over-nitration. trine.edu |

| Bromination of Anilines | Brominating agent, solvent, temperature, catalyst | NBS or Br₂ in solvents like acetic acid or dichloromethane. Temperature control is important to manage reactivity. nih.gov |

| Reductive Cyclization | Reducing agent, solvent, temperature, pH | Catalytic hydrogenation (e.g., Pd/C, H₂) or metal-acid reduction (e.g., Fe, SnCl₂ in HCl). The reaction progress is monitored by TLC. |

| Electrophilic Bromination of Indolin-2-one | Brominating agent (e.g., NBS, Br₂), solvent (e.g., CH₃CN, CH₂Cl₂), temperature | Reactions are often run at or below room temperature to control selectivity. Catalysts like Lewis acids are sometimes used but may not be necessary given the activated nature of the ring. mdpi.com |

Stereochemical Considerations in Synthesis

The synthesis of this compound itself does not generate a stereocenter, as the carbon at the 3-position is a methylene (B1212753) group (CH₂). Therefore, in the context of preparing this specific compound, stereochemical considerations are not a primary concern.

However, the indolin-2-one scaffold is a common platform for the development of compounds with biological activity, and these often feature substitution at the 3-position. Should this compound be used as an intermediate for further functionalization at the C3-position, for example, through an aldol (B89426) or Mannich reaction, a new stereocenter would be created. In such cases, controlling the stereochemistry of this newly formed center would be of paramount importance, and asymmetric synthesis methodologies would need to be employed to obtain enantiomerically pure products. researchgate.netnih.govsemanticscholar.org The stereochemical outcome of such reactions can be influenced by the choice of chiral catalysts, auxiliaries, and reaction conditions. tandfonline.com

Catalytic Approaches in the Synthesis of Halogenated Indolin-2-ones

The synthesis of halogenated indolin-2-ones, including this compound, heavily relies on catalytic methods to achieve high efficiency, regioselectivity, and yield. Both transition metal catalysis and organocatalysis have proven instrumental in constructing the core structure and introducing substituents.

Transition metal catalysts, particularly palladium-based systems, are extensively used. For instance, palladium-catalyzed intramolecular Heck cyclization followed by Suzuki coupling has been developed for creating indolin-2-ones with specific substitutions. wiley.com This method demonstrates broad substrate scope and tolerance for various functional groups, including halogens, which are crucial for subsequent modifications. wiley.com Similarly, palladium-catalyzed amination reactions have been employed to couple halogenated indolin-2-one derivatives with other molecules, showcasing the versatility of this approach. researchgate.net Cobalt catalysts have also emerged for C-H amidation, enabling the synthesis of benzofused lactams like indolin-2-ones at room temperature. researchgate.net

Acid catalysis is another cornerstone in the synthesis of the indolin-2-one scaffold. A variety of acid catalysts are employed for the electrophilic substitution reaction between indoles and isatins (or their derivatives) to form 3,3-di(indolyl)oxindoles, a related class of compounds. These catalysts range from simple mineral acids to more complex solid acids. The use of solid acid catalysts like sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) and reusable catalysts such as tungstic acid, Theophylline Hydrogen Sulfate (B86663), and Vanadyl sulfate (VOSO4) highlights a move towards more sustainable processes. researchgate.netbohrium.comtandfonline.comnih.gov These catalysts are often effective in mild conditions and can be recovered and reused. researchgate.netbohrium.comtandfonline.com Organocatalysts, such as mandelic acid, have also been successfully used in aqueous media, further expanding the toolkit for these syntheses. researchgate.net

The table below summarizes various catalytic systems used in the synthesis of indolin-2-one derivatives.

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| AnIPr-ligated oxazoline (B21484) palladacycle | Intramolecular Heck cyclization/Suzuki coupling | N-substituted-N-(2-bromophenyl)acrylamides and organoboron reagents | Broad substrate scope, tolerates halogens, good to excellent yields. wiley.com |

| Palladium(II) acetate (B1210297) / XPhos | Amination | Halogenated indolin-2-ones and 2-aminoporphyrin | Effective for coupling complex molecules under mild conditions. researchgate.net |

| Cobalt(III) complex | C(sp²)-H Amidation | Aniline derivatives and acrylates | Room temperature synthesis, high regioselectivity. researchgate.net |

| Tungstic acid | Electrophilic substitution | Indoles and Isatins | Low-cost, reusable, mild conditions, simple work-up. researchgate.net |

| Theophylline Hydrogen Sulfate | Electrophilic substitution | Indoles and Isatins | Green solid acid catalyst, reusable, excellent yields at room temperature. bohrium.com |

| SBA-Pr-SO3H | Electrophilic substitution | Indoles and Isatins | Nanoporous solid acid, highly efficient, short reaction times. tandfonline.com |

| VOSO4 | Electrophilic substitution | Indoles and Isatins | High-yielding green protocol in aqueous medium. nih.gov |

| Mandelic Acid | Electrophilic substitution | Indoles and Isatins | Natural organo-catalyst, effective in aqueous ethanol (B145695) at room temperature. researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthetic routes for indolin-2-ones to minimize environmental impact. These strategies focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

A primary focus of green synthesis is the replacement of volatile and toxic organic solvents. Water, or mixtures of water and ethanol, have been successfully used as the reaction medium for the synthesis of various indolin-2-one derivatives. tandfonline.comnih.govresearchgate.netsjp.ac.lk For example, the synthesis of 3,3-di(indolyl)indolin-2-ones has been achieved in an ethanol/water mixture using a reusable solid acid catalyst. tandfonline.com Some procedures have even been developed to be catalyst-free, relying solely on water as the medium at room temperature. sjp.ac.lk Deep eutectic solvents (DES) combined with ultrasound techniques represent another innovative approach to creating greener reaction conditions. mdpi.com

Energy efficiency is another key aspect. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the solvent-free synthesis of 3-alkenyl oxindole derivatives, a related structure. ajgreenchem.com The synthesis of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate, a direct precursor to the target molecule, involves traditional heating steps. rsc.org Applying green principles could involve exploring microwave irradiation or the use of more energy-efficient heating methods. While specific green synthetic routes for this compound are not extensively documented, the successful application of these principles to closely related halogenated indolin-2-ones provides a clear roadmap for future process development. nih.govtandfonline.com

The following table highlights green methodologies applicable to the synthesis of indolin-2-one structures.

| Green Chemistry Principle | Methodology | Example Application | Advantages |

| Green Solvents | Use of water or ethanol/water mixtures. | VOSO4-catalyzed synthesis of 3,3-di(indolyl)indolin-2-ones in water. nih.gov | Reduced toxicity, low cost, environmentally benign. nih.govsjp.ac.lk |

| Use of Deep Eutectic Solvents (DES). | Synthesis of indolin-2-one derivatives using a DES and ultrasound. mdpi.com | Low-cost, biodegradable, fulfills green chemistry approach. mdpi.com | |

| Reusable Catalysts | Heterogeneous solid acid catalysts. | SBA-Pr-SO3H used for synthesizing 3,3-di(indolyl)indolin-2-ones. tandfonline.com | Catalyst can be filtered and reused, reducing waste and cost. tandfonline.com |

| Energy Efficiency | Microwave-assisted synthesis. | Solvent-free synthesis of 3-alkenyl oxindoles. ajgreenchem.com | Drastically reduced reaction times, improved yields. ajgreenchem.com |

| Catalyst-Free Reactions | Reactions in green solvents without a catalyst. | Catalyst-free synthesis of spirooxindoles in a glycerol-water system. tandfonline.com | Simplifies purification, avoids toxic catalysts, high yields. tandfonline.com |

Reactivity and Derivatization of 5 Bromo 6 Chloroindolin 2 One

Reactivity of the Indolin-2-one Lactam Moiety

The indolin-2-one structure contains a cyclic amide, or lactam, which possesses distinct reactive sites.

The carbonyl group at the C-2 position of the indolin-2-one ring is a key site for reactivity. It can undergo nucleophilic attack, leading to a variety of derivatives. For instance, condensation reactions with hydrazines can yield hydrazonoindolin-2-one derivatives. nih.gov The carbonyl group can also be subject to reduction using agents like sodium borohydride (B1222165) or lithium aluminum hydride to form indoline (B122111) derivatives. smolecule.com

A notable reaction is the Knoevenagel condensation, where the active methylene (B1212753) group at the C-3 position, adjacent to the carbonyl, can react with aldehydes and ketones in the presence of a base. This reaction is pivotal in synthesizing various 3-substituted indolin-2-one derivatives.

The nitrogen atom of the lactam in the indolin-2-one ring is nucleophilic and can be readily substituted. Alkylation, arylation, and acylation at the N-1 position are common derivatization strategies. For example, N-alkylation can be achieved using alkyl halides in the presence of a base. The introduction of various substituents on the nitrogen atom can significantly modulate the biological and chemical properties of the resulting compounds. evitachem.com

Electrophilic Aromatic Substitution on the Halogenated Benzene (B151609) Ring

The benzene ring of 5-Bromo-6-chloroindolin-2-one can undergo electrophilic aromatic substitution, a fundamental reaction for introducing new functional groups. smolecule.com

The presence of both bromine and chlorine atoms on the benzene ring significantly influences its reactivity towards electrophiles. smolecule.com Halogens are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to unsubstituted benzene. This is due to their electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring, making it less nucleophilic. mnstate.edumasterorganicchemistry.com

However, halogens are ortho-, para-directors. In the case of this compound, the positions ortho and para to the activating amino group (part of the lactam ring) and meta to the deactivating halogens are favored for substitution. Specifically, electrophilic substitution, such as chlorosulfonylation, on N-acetyl-5-bromoindoline has been shown to occur at the C-6 position. mdpi.commdpi.com

Nucleophilic Aromatic Substitution Reactions

While less common than electrophilic substitution on electron-rich aromatic rings, nucleophilic aromatic substitution (SNA) can occur on the halogenated benzene ring of this compound, particularly under forcing conditions or with strong nucleophiles. pressbooks.pub The electron-withdrawing nature of the carbonyl group and the halogen substituents can facilitate the attack of nucleophiles on the ring. masterorganicchemistry.comlibretexts.org This allows for the displacement of the bromide or chloride ions by other functional groups. The relative reactivity of the halogens as leaving groups generally follows the order I > Br > Cl > F.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromo and chloro substituents on the benzene ring serve as excellent handles for transition-metal-catalyzed cross-coupling reactions. eie.gr These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst to form C-C bonds. uzh.ch

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes. researchgate.net

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

Negishi Coupling: Palladium- or nickel-catalyzed reaction with organozinc reagents. researchgate.net

These reactions offer a versatile platform for the synthesis of a wide array of derivatives of this compound by selectively functionalizing the C-5 or C-6 position. uzh.ch The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective, sequential cross-coupling reactions.

Grignard Reactions

In addition to serving as nucleophiles in cross-coupling reactions, Grignard reagents can also act as nucleophiles in addition reactions. mnstate.eduorganic-chemistry.org The carbonyl group at the 2-position of the indolin-2-one core is an electrophilic site susceptible to nucleophilic attack. pressbooks.pub The reaction of this compound with a Grignard reagent (R-MgX) would involve the nucleophilic carbon of the Grignard reagent attacking the carbonyl carbon. pressbooks.pub This breaks the C=O pi bond and, after an acidic workup, results in the formation of a tertiary alcohol, yielding a 2-hydroxy-2-substituted-5-bromo-6-chloroindoline. This transformation fundamentally alters the core structure, converting the lactam into an amino alcohol derivative. Side reactions, such as enolization or reduction, can occur, particularly with sterically hindered ketones and Grignard reagents. organic-chemistry.org

Table 5: Expected Outcome of Grignard Addition to the Carbonyl Group

| Substrate | Grignard Reagent | Intermediate | Final Product (after workup) | Product Type | Ref. |

|---|---|---|---|---|---|

| This compound | R-MgX | Alkoxide | 2-Alkyl/Aryl-5-bromo-6-chloroindolin-2-ol | Tertiary Alcohol | organic-chemistry.orgpressbooks.pub |

| Ketone (general) | R-MgX | Alkoxide | Tertiary Alcohol | Tertiary Alcohol | pressbooks.pub |

| Formaldehyde | R-MgX | Alkoxide | Primary Alcohol | Primary Alcohol | organic-chemistry.org |

This table describes the expected reaction based on general principles of Grignard reactions with ketones/lactams.

Hydride Reductions and their Selectivity

The carbonyl group of this compound can be reduced to a secondary alcohol or even fully deoxygenated to a methylene group using various hydride reagents. ambeed.com The selectivity of the reduction is a key consideration. Powerful, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the lactam carbonyl to an amine, effectively opening the ring or reducing it to 5-bromo-6-chloroindoline. harvard.edu Milder reagents, such as sodium borohydride (NaBH₄), are generally used for the reduction of aldehydes and ketones and might selectively reduce the carbonyl to a hydroxyl group without affecting the C-X bonds or the amide linkage under controlled conditions. rsc.org The choice of reagent and reaction conditions (temperature, solvent) is critical to control the outcome. For example, borane (B79455) complexes (BH₃•L) are known to reduce carboxylic acids in the presence of esters and halides, highlighting the potential for chemoselective reductions in complex molecules. harvard.edu The facial selectivity of hydride attack on cyclic ketones can be influenced by steric and electronic factors, including the presence of bulky substituents, which can lead to a preferred stereoisomer of the resulting alcohol. nih.gov

Table 6: Selectivity of Various Hydride Reducing Agents

| Reagent | Typical Substrates Reduced | Substrates Generally Not Reduced | Expected Product with this compound | Ref. |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Esters, amides, ketones, aldehydes, halides | - | 5-Bromo-6-chloroindoline (full reduction) | harvard.edu |

| Sodium Borohydride (NaBH₄) | Aldehydes, ketones | Esters, amides, halides | 5-Bromo-6-chloroindolin-2-ol (selective carbonyl reduction) | rsc.org |

| Borane Complexes (BH₃•L) | Carboxylic acids, aldehydes, ketones | Esters, halides | 5-Bromo-6-chloroindoline | harvard.edu |

| Diisobutylaluminum Hydride (DIBAL-H) | Esters, nitriles, aldehydes, ketones | - | 5-Bromo-6-chloroindolin-2-ol or further reduction | rsc.org |

This table outlines the general selectivity of common hydride reagents and the probable outcome with the title compound.

Reactions with Reducing Metals

The reduction of the oxindole (B195798) core in this compound can be achieved through various methods, including catalytic hydrogenation and the use of metal hydrides. While specific studies on the reduction of this compound are not extensively documented, the reactivity can be inferred from studies on analogous substituted oxindoles. The primary target for reduction is the C2-carbonyl group of the lactam ring.

Catalytic hydrogenation is a common method for the reduction of the carbonyl group. For instance, the hydrogenation of chloro-substituted oxindoles has been reported. In a related process, a mixture of a substituted oxindole in ethanol (B145695) was hydrogenated in the presence of 10% palladium on carbon at low pressure to yield the corresponding indoline. google.com The choice of catalyst and reaction conditions is crucial to control the extent of reduction and to avoid dehalogenation, which can be a competing reaction pathway, especially with palladium catalysts.

Metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are also effective reducing agents for the oxindole carbonyl. LiAlH₄ is a potent reducing agent capable of reducing the lactam to the corresponding amine, yielding an indoline derivative. Studies on various oxindoles have shown that LiAlH₄ in a solvent like dioxane at reflux can lead to the formation of indolines. researchgate.net Sodium borohydride is a milder reducing agent and its reactivity towards the lactam carbonyl can be enhanced by the use of Lewis acids. For example, the reduction of oxindoles with a borane-tetrahydrofuran (B86392) complex (BH₃·THF) has been shown to produce indoles. researchgate.net

The presence of both bromo and chloro substituents on the aromatic ring of this compound introduces considerations for chemoselectivity during reduction. The relative reactivity of the C-Br and C-Cl bonds towards reduction needs to be considered, with the C-Br bond generally being more susceptible to hydrogenolysis than the C-Cl bond.

Table 1: Examples of Reduction Reactions on Related Oxindole Scaffolds

| Starting Material | Reagents and Conditions | Major Product(s) | Reference |

| 5-Chlorooxindole | Triethyloxonium tetrafluoroborate | 2-Ethoxy-5-chloroindole | mdpi.com |

| 6-Chlorooxindole | Chloroacetyl chloride, AlCl₃, then TMDS | 6-Chloro-5-(2-chloroethyl)oxindole (deoxygenation) | researchgate.net |

| Substituted Oxindoles | LiAlH₄, Dioxane, Reflux | Indolines | researchgate.net |

| Substituted Oxindoles | BH₃·THF, THF, Reflux | Indoles | researchgate.net |

| 3,3-Dibromo-5-chlorooxindole | H₂, 10% Pd/C, Ethanol | 5-Chlorooxindole | google.com |

This table presents data for related compounds to infer the reactivity of this compound.

Specialized Acylation and Amidation Reactions

The this compound molecule offers several sites for acylation and amidation reactions, including the nitrogen atom of the lactam and the aromatic ring. These reactions are pivotal for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

N-Acylation and N-Amidation:

The nitrogen atom of the indolin-2-one ring can be readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, N-acetylation of substituted indoline-2,3-diones, which are structurally related to indolin-2-ones, has been achieved using acetic anhydride (B1165640). scielo.brresearchgate.net This suggests that this compound can undergo similar N-acylation reactions. The resulting N-acyl derivatives often exhibit modified solubility and biological activity profiles.

Amidation at the nitrogen atom can be achieved through various synthetic routes, although direct amidation is less common than acylation. One approach involves the reaction with isocyanates to form urea (B33335) derivatives.

C-Acylation (Friedel-Crafts Acylation):

The benzene ring of the indolin-2-one scaffold is susceptible to electrophilic substitution reactions such as Friedel-Crafts acylation. The reaction typically involves an acyl chloride or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.com The position of acylation is directed by the existing substituents. For 6-chlorooxindole, Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃ has been shown to introduce the acyl group at the C5 position. researchgate.net Given the presence of the bromo and chloro groups in this compound, the regioselectivity of Friedel-Crafts acylation would be influenced by the combined electronic and steric effects of these halogens and the lactam ring. The electron-withdrawing nature of the halogens deactivates the ring, potentially requiring harsher reaction conditions.

Amidation via Coupling Reactions:

Amide derivatives can also be synthesized by introducing a carboxylic acid functionality to the indolin-2-one scaffold, followed by a standard amide coupling reaction. This often involves coupling with an amine in the presence of a peptide coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). pharmaffiliates.com Palladium-catalyzed C-H bond amidation represents a more direct approach to forming C-N bonds on the aromatic ring, offering a pathway to novel amide derivatives. researchgate.net

Table 2: Examples of Acylation and Amidation Reactions on Related Scaffolds

| Starting Material | Reagents and Conditions | Reaction Type | Major Product(s) | Reference |

| Indole (B1671886) derivative | Acetic anhydride, 68-75°C | Acetylation | Acetylated indole | |

| 2-Chloroaniline | Chloroacetyl chloride, AlCl₃; then Br₂, Acetic acid | Friedel-Crafts Acylation and Bromination | 1-(2-Bromo-6-chlorophenyl)indolin-2-one derivative | |

| Benzene | Acyl chloride, AlCl₃ | Friedel-Crafts Acylation | Ketone | byjus.com |

| Carboxylate salts | Amines, HBTU, Hünig's base | Amidation | Amides | pharmaffiliates.com |

| N-tosylphenylacetamide derivatives | Pd(OAc)₂, Cu(OAc)₂ | Intramolecular C-H Amidation | 3,3-Disubstituted oxindoles | researchgate.net |

This table presents data for related compounds to infer the reactivity of this compound.

Applications of 5 Bromo 6 Chloroindolin 2 One in Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The 5-Bromo-6-chloroindolin-2-one scaffold is a valuable building block for the synthesis of complex heterocyclic architectures. The presence of reactive halogen substituents allows for various coupling and cyclization reactions to form fused ring systems. While specific examples detailing the direct use of this compound in the synthesis of complex fused heterocycles are not extensively documented in publicly available literature, the general reactivity of the indolinone core suggests its utility in such transformations. Methodologies for the dearomatization of indoles to form fused indoline (B122111) heterocycles are known, and it is plausible that this compound could be employed in similar synthetic strategies.

The reactivity of the lactam function within the indolinone ring also offers opportunities for N-alkylation and other modifications, further expanding the range of accessible heterocyclic structures. The strategic manipulation of the bromo and chloro substituents through selective cross-coupling reactions can lead to the introduction of various functional groups, paving the way for the construction of intricate molecular frameworks.

Intermediate in the Synthesis of Agrochemicals

The indole (B1671886) moiety and its derivatives are important structural components in a range of agrochemicals, including herbicides, insecticides, and fungicides. The presence of halogen atoms in these structures can enhance their biological activity and metabolic stability. While specific, publicly documented examples of agrochemicals derived directly from this compound are limited, the general utility of halogenated indole scaffolds in this field is well-established.

The 1H-Indole-2,3-dione (isatin) moiety, a close structural relative of indolin-2-one, is a known backbone for a number of agrochemicals. nih.gov The functional groups present in this compound, namely the bromo, chloro, and lactam functionalities, provide handles for synthetic modifications that could lead to the development of new crop protection agents. The introduction of specific side chains and functional groups can be tailored to target particular pests or metabolic pathways in weeds, potentially leading to the discovery of novel and effective agrochemicals.

Role in Combinatorial Chemistry Libraries

The indolinone scaffold is recognized as a valuable core structure for the generation of combinatorial libraries aimed at drug discovery. wipo.int Combinatorial chemistry allows for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. nih.govnih.gov The use of a central scaffold like indolinone provides a common structural framework upon which a variety of substituents can be systematically introduced.

A patent for "Indolinone combinatorial libraries and related products and methods for the treatment of disease" highlights the utility of the indolinone core in generating libraries of compounds that can modulate protein kinase signal transduction. wipo.int This approach is particularly relevant for the discovery of new treatments for cell proliferative diseases such as cancer. wipo.int The patent describes how modifications to the indolinone ring, including at the 5-position where the bromo group resides in this compound, can lead to potent and specific kinase inhibitors. wipo.int

The synthesis of such libraries often employs solid-phase organic synthesis, where the scaffold is attached to a solid support, allowing for the efficient addition of building blocks and purification of the final products. The reactive sites on this compound make it a suitable candidate for this type of synthetic strategy, enabling the creation of large and diverse libraries of compounds for high-throughput screening.

Medicinal Chemistry and Biological Activity Studies of Indolin 2 One Derivatives

Indolin-2-one as a Privileged Scaffold in Drug Discovery

The indole (B1671886) nucleus, and by extension its oxidized form indolin-2-one, is considered a "privileged scaffold" in drug discovery. nih.govresearchgate.net This designation is due to its versatile chemical nature and its ability to bind to a wide variety of biological targets with high affinity. nih.gov The structure is present in numerous natural alkaloids and has been successfully incorporated into a multitude of synthetic molecules with therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. nih.govresearchgate.netresearchgate.net

The versatility of the indolin-2-one ring system allows for substitutions at various positions, significantly altering the molecule's biological activity and enabling the design of targeted therapeutic agents. nih.gov Its ability to serve as a core structure for multi-kinase inhibitors has made it a focal point in the development of modern cancer therapies. google.com

Targeting Kinases with Indolin-2-one Derivatives

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The indolin-2-one scaffold has proven to be an effective framework for the development of potent kinase inhibitors. google.com

Tyrosine Kinase Inhibition (e.g., VEGFR, PDGFR, c-KIT, FLT3, RET)

Derivatives of indolin-2-one are well-established as inhibitors of multiple receptor tyrosine kinases (RTKs). A prominent example is Sunitinib, a multi-targeted RTK inhibitor built on the indolin-2-one core, which shows activity against Vascular Endothelial Growth Factor Receptors (VEGFR), Platelet-Derived Growth Factor Receptors (PDGFR), and c-KIT, among others. google.com The inhibition of these kinases, which are critical for angiogenesis and tumor cell proliferation, underlies the anticancer effects of these compounds. The development of 3-substituted-indolin-2-one derivatives has been a key strategy in targeting these pathways.

MAP4K1 Inhibition

Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1), is a negative regulator of T-cell activation and is considered a promising target for cancer immunotherapy. chemrxiv.orgnih.gov Inhibition of MAP4K1 can enhance T-cell-mediated immune responses against tumors. chemrxiv.org

In the synthesis of novel MAP4K1 inhibitors, 5-Bromo-6-chloroindolin-2-one serves as a key chemical intermediate. chemrxiv.org Patent literature details a synthetic route where 6-chloroindolin-2-one is brominated to produce this compound, which is then used as a building block for more complex oxindole (B195798) compounds designed to inhibit MAP4K1. chemrxiv.org This highlights the direct role of this specific halogenated indolin-2-one in the development of next-generation immuno-oncology agents.

Pan-HDAC Inhibitory Activity

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. mdpi.com HDAC inhibitors have emerged as an important class of anticancer drugs. researchgate.net Research has demonstrated that incorporating an HDAC pharmacophore (specifically, a hydroxamic acid moiety) onto an indole-based scaffold can yield potent pan-HDAC inhibitors. mdpi.comnih.gov

One study detailed the design of indole-based hydroxamic acid derivatives that showed potent inhibition of multiple HDAC isoforms. mdpi.com For example, compound 4o from this series demonstrated nanomolar inhibitory concentrations against HDAC1 and HDAC6 and exhibited significant anti-tumor activity in a xenograft mouse model. mdpi.com Another study focused on spirooxindole derivatives, which merge the indolin-2-one framework with an HDAC-binding group, creating dual inhibitors that also target the MDM2-p53 interaction. researchgate.net

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| Indole-based Hydroxamic Acid (4o) | HDAC1 | 1.16 |

| Indole-based Hydroxamic Acid (4o) | HDAC6 | 2.30 |

| Indole-based Hydroxamic Acid (4k) | HDAC1 | 115.20 |

| Indole-based Hydroxamic Acid (4k) | HDAC6 | 5.29 |

Inhibition of Thioredoxin Reductase (TrxR)

Thioredoxin Reductase (TrxR) is a key enzyme in the thioredoxin system, which regulates cellular redox balance and protects against oxidative stress. nih.gov Elevated levels of TrxR are found in many cancer cells, making it an attractive target for anticancer drug development.

Studies have shown that indolin-2-one derivatives can be potent inhibitors of TrxR. nih.govgoogle.com Certain N-substituted 3-(2-oxoethylidene)indolin-2-one compounds were found to be highly cytotoxic to colorectal and breast carcinoma cells due to their strong TrxR inhibitory activity. nih.govgoogle.com The mechanism of inhibition involves the targeting of the selenocysteine (B57510) residue within the C-terminal active site of the enzyme. google.com This inhibition leads to an increase in cellular oxidative stress and the activation of signaling pathways that result in apoptotic cell death. nih.govgoogle.com

Inhibition of Hematopoietic Progenitor Kinase 1 (HPK1)

As mentioned previously, HPK1 (also known as MAP4K1) is a critical negative regulator in the immune system, and its inhibition is a promising strategy for cancer immunotherapy. chemrxiv.orgnih.gov The indolin-2-one scaffold is directly relevant to this target. Beyond its use as a synthetic intermediate, related structures like spiro-azaindoline derivatives have been developed as selective HPK1 inhibitors. chemrxiv.orgnih.gov These compounds have demonstrated potent enzymatic and cellular activity, with the ability to increase the secretion of interleukin-2 (B1167480) (IL-2), a key cytokine in T-cell activation. nih.gov The development of novel scaffolds, such as 1H-pyrazolo[3,4-d]pyrimidine and 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one, has also yielded highly potent HPK1 inhibitors, with some achieving IC₅₀ values in the sub-nanomolar range. nih.gov

| Compound Scaffold | Target | IC₅₀ (nM) |

|---|---|---|

| 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one (9f) | HPK1 | 0.32 |

| 1H-pyrazolo[3,4-d]pyrimidine (10n) | HPK1 | 29.0 |

Anticancer Activity of Indolin-2-one Derivatives

Indolin-2-one derivatives have emerged as a significant class of anticancer agents, with several compounds progressing to clinical use. nih.govgrowingscience.com A notable example is Sunitinib, an oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. nih.govbohrium.com The anticancer effects of these derivatives are often attributed to their ability to inhibit various protein kinases involved in tumor growth, angiogenesis, and metastasis. ekb.egcancertreatmentjournal.com

The anticancer mechanisms of indolin-2-one derivatives are multifaceted. A primary mode of action is the inhibition of receptor tyrosine kinases (RTKs), such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). cancertreatmentjournal.com By blocking the ATP-binding pocket of these kinases, these compounds inhibit downstream signaling pathways crucial for angiogenesis and cell proliferation. bohrium.comekb.eg

Furthermore, some indolin-2-one derivatives have been shown to induce apoptosis in cancer cells. For instance, certain compounds have been observed to cause cell cycle arrest and trigger programmed cell death through the modulation of apoptotic markers like caspases, Bax, and Bcl-2. mdpi.commdpi.com Another investigated mechanism involves the induction of oxidative stress. Some derivatives can inhibit thioredoxin reductase (TrxR), leading to an increase in cellular oxidative stress and subsequent activation of apoptotic signaling pathways. nih.gov

A significant challenge in cancer therapy is the development of drug resistance. ekb.eg In the context of indolin-2-one-based chemotherapeutics, one of the primary mechanisms of resistance is the increased activity of drug efflux pumps like P-glycoprotein (Pgp). e3s-conferences.orge3s-conferences.org Overexpression of Pgp can reduce the intracellular concentration of the drug, thereby diminishing its efficacy. e3s-conferences.orge3s-conferences.org Research is ongoing to develop new indolin-2-one analogs that can circumvent this resistance, potentially by also inhibiting Pgp or by having a dual mechanism of action that remains effective despite Pgp activity. ekb.ege3s-conferences.org

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the anticancer efficacy of indolin-2-one derivatives. These studies have revealed several key structural features that influence their biological activity. nih.govbohrium.com

The indolin-2-one core is considered essential for activity, particularly for VEGFR inhibition. growingscience.com Substitutions at the C-3 position of the oxindole ring have been shown to play a critical role in their antiangiogenic and anticancer activities. nih.govbohrium.com For example, the attachment of a pyrrole (B145914) moiety at this position is a common feature in many potent kinase inhibitors. cancertreatmentjournal.com

Modifications at the N-1 position and on the aromatic ring of the indolin-2-one scaffold have also been explored to enhance potency and improve physicochemical properties. researchgate.net For instance, the introduction of halogen atoms can increase potency and membrane permeability. bohrium.com SAR studies have also focused on modifying side chains to improve water solubility and reduce toxicity. bohrium.com

Table 1: Anticancer Activity of Selected Indolin-2-one Derivatives

| Compound | Target Cell Lines | IC50 Values (µM) | Reference |

|---|---|---|---|

| Compound 23p | HepG2, A549, Skov-3 | 2.357–3.012 | nih.gov |

| Sunitinib | HepG2, A549, Skov-3 | 31.594–49.036 | nih.gov |

| Compound 23c | A549 | 3.103 | nih.gov |

| Compound 23d | Skov-3 | 3.721 | nih.gov |

| Compound 7d | MCF-7 | 2.93 | mdpi.com |

| Compound 7c | MCF-7 | 7.17 | mdpi.com |

| Doxorubicin | MCF-7 | 0.45 | mdpi.com |

Antimicrobial and Antiviral Properties

While the primary focus of research on indolin-2-one derivatives has been on their anticancer activity, some studies have explored their potential as antimicrobial and antiviral agents. The versatile structure of the indolin-2-one scaffold allows for the design of compounds with a broad spectrum of biological activities. growingscience.com

Some Schiff base derivatives of 5-bromo-isatin have shown antibacterial activity. nih.gov Additionally, certain indole derivatives have demonstrated activity against pathogenic bacteria. researchgate.net For example, 5-bromo-1H-indole-2-carboxylic acid in its dimeric form has exhibited antibacterial effects against Gram-positive bacteria. medchemexpress.com The introduction of halogen atoms, such as bromine and chlorine, into flavonoid structures has also been shown to influence their antimicrobial properties. nih.gov

Regarding antiviral activity, some isatin (B1672199) derivatives and related compounds have been investigated. Isatin-β-thiosemicarbazone is one such compound that has shown reproducible activity against vaccinia virus. bohrium.com Other bromo and chloro-substituted nucleoside analogs have also exhibited a broad spectrum of antiherpes activity. nih.gov However, the antiviral potential of this compound itself has not been extensively studied.

Antioxidant and Anti-cholinesterase Activities

The antioxidant potential of indolin-2-one derivatives has been another area of investigation. Some compounds have demonstrated the ability to scavenge free radicals in various assays. nih.gov The antioxidant activity is often attributed to the presence of specific functional groups that can donate hydrogen atoms or electrons to neutralize free radicals. nih.gov For instance, the radical scavenging activity of a Schiff base ligand derived from 5-bromo-3-hydrazonoindolin-2-one and its metal complexes has been evaluated using the DPPH free radical scavenging method. nih.gov

In the context of neurodegenerative diseases, the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy. nih.gov Some indole derivatives have been synthesized and evaluated for their anti-cholinesterase activity. rsc.org While specific studies on the anti-cholinesterase activity of this compound are limited, the broader class of indole-containing compounds has shown promise in this area. rsc.org

Potential Applications in Other Therapeutic Areas

The diverse biological activities of indolin-2-one derivatives suggest their potential application in a range of other therapeutic areas beyond cancer. The ability of some derivatives to modulate various biological targets opens up possibilities for their use in treating inflammatory diseases, neurodegenerative disorders, and infectious diseases. nih.gov

For instance, the anti-inflammatory properties of some indolin-2-one derivatives have been noted. nih.gov Given the link between inflammation and various chronic diseases, these compounds could be explored as potential treatments for conditions such as rheumatoid arthritis. Furthermore, the antimicrobial and antiviral activities of certain derivatives suggest their potential as novel anti-infective agents, which is particularly relevant in the face of growing antimicrobial resistance. acs.org

HIV Treatment

The global HIV/AIDS pandemic continues to drive the search for new and effective antiviral agents. Indolin-2-one derivatives have emerged as a promising class of compounds in this area. Research has shown that certain substituted ene-oxindole compounds, which can be synthesized using intermediates like this compound, are being investigated for the treatment of Human Immunodeficiency Virus (HIV) infection. These compounds may act as inhibitors of hematopoietic progenitor kinase 1 (HPK1), a protein that can influence the viral life cycle.

Hepatitis B Virus (HBV) Treatment

Chronic Hepatitis B virus (HBV) infection is a major global health issue, and there is a continuous need for new therapeutic strategies. Similar to their application in HIV research, derivatives of this compound are also being explored for their potential in treating HBV infections. The mechanism of action for these derivatives may also involve the inhibition of host kinases like HPK1, which can play a role in the viral replication process.

Neurodegenerative Disorders

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing healthcare challenge. The inhibition of certain protein kinases is a key strategy in the development of treatments for these conditions. Patent literature indicates that derivatives of this compound are being synthesized and likely evaluated for their potential to treat neurodegenerative diseases, possibly through the modulation of kinase signaling pathways.

Autoimmune and Inflammatory Diseases

Dysregulation of protein kinase signaling is a hallmark of many autoimmune and inflammatory diseases. Consequently, kinase inhibitors are a major focus of drug discovery in this field. Compounds derived from this compound are being investigated for their potential therapeutic effects in autoimmune and inflammatory conditions. One of the proposed mechanisms for these derivatives is the inhibition of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), which is involved in inflammatory signaling pathways.

Allergies and Asthma

The inflammatory cascades underlying allergic reactions and asthma also involve various protein kinases. As such, inhibitors of these kinases are of interest for the development of new treatments. The investigation of this compound derivatives extends to their potential use in treating allergies and asthma, likely through the inhibition of kinases such as MAP4K1 that play a role in the immune responses associated with these conditions.

Prodrug Strategies for Indolin-2-one Derivatives

Currently, there is no specific information available in the public domain regarding prodrug strategies that have been applied directly to this compound. Prodrug design is a common strategy to improve the pharmaceutical properties of a parent compound, and it is conceivable that such strategies could be applied to biologically active derivatives of this compound in the future to enhance their clinical potential.

Advanced Research and Computational Studies

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For the indolin-2-one scaffold, planarity is a key structural feature. A study of a related compound, 5-bromo-1-methylindolin-2-one, revealed an approximately full planar conformation, with a very small interplanar angle of 1.38 (1)° between the benzene (B151609) and the five-membered rings. nih.gov This inherent planarity is a crucial factor in how the molecule interacts with flat aromatic regions of receptor binding sites.

Molecular dynamics (MD) simulations can further elaborate on this by modeling the movement of atoms and molecules over time. While specific MD studies on 5-Bromo-6-chloroindolin-2-one are not detailed in the available literature, this technique would be used to understand how the compound behaves in a dynamic biological environment, such as a solvent or a receptor binding pocket, revealing its flexibility and stable conformations.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to determine the electronic structure and reactivity of a molecule. rasayanjournal.co.in Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are used to optimize the molecular geometry and analyze molecular orbitals. sciencepublishinggroup.comresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.in The HOMO energy is indicative of the molecule's ability to donate an electron, while the LUMO energy reflects its ability to accept an electron. researchgate.net

The electronic structure of the indolin-2-one core features significant π-delocalization involving the N—C=O group in the five-membered ring. nih.gov This distribution of electron density, influenced by the bromo and chloro substituents, is fundamental to the molecule's reactivity and its ability to form non-covalent interactions like hydrogen bonds and pi-stacking.

Table 1: Information Derived from Quantum Chemical Calculations This table is illustrative of the data typically obtained from quantum chemical studies.

| Parameter | Significance |

|---|---|

| Optimized Molecular Geometry | Predicts the most stable 3D structure, including bond lengths and angles. |

| HOMO Energy | Indicates the molecule's capacity to act as an electron donor. |

| LUMO Energy | Indicates the molecule's capacity to act as an electron acceptor. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify regions prone to electrophilic or nucleophilic attack. |

| Dipole Moment | Measures the overall polarity of the molecule, affecting solubility and binding. |

Molecular Docking and Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a target protein.

Studies on derivatives of the 5-bromo-indole scaffold have demonstrated its potential as a kinase inhibitor. For example, molecular docking of 5-bromoindole-2-carboxylic acid hydrazone derivatives into the VEGFR-2 tyrosine kinase domain revealed specific and crucial receptor-ligand interactions. These studies showed that the 5-bromo-1H-indole-2-carbohydrazide moiety could form multiple pi-pi and pi-alkyl interactions with key amino acid residues, while also forming critical hydrogen bonds with residues like Asp1046. d-nb.info Similarly, in studies of other indole-based compounds targeting BACE1, the guanidine (B92328) moiety was found to form key hydrogen bonding interactions with the two catalytic aspartic acid residues, Asp32 and Asp228. researchgate.net

Table 2: Example of Molecular Docking Results for 5-Bromoindole Derivatives against VEGFR Tyrosine Kinase Data extracted from a study on 5-bromoindole-2-carboxylic acid hydrazone derivatives. d-nb.info

| Compound Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| 3a | -8.76 | Asp1046, Leu889, Ile888, Leu1019, Val848, Leu1035, Ala866 | Hydrogen Bond, Pi-Alkyl |

| 3e | -8.02 | Asp1046, Val848, Phe1047, Ala866, Leu840, Leu1035, Val916, Cys1045, Leu889 | Hydrogen Bond, Pi-Pi, Pi-Sulfur, Pi-Alkyl |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net This model then serves as a 3D query for virtual screening, a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov

Ligand-based virtual screening (LBVS) is particularly useful when the 3D structure of the target is unknown, as it relies on the properties of known active compounds. nih.gov The general workflow includes preparing a dataset of molecules with known activity, generating pharmacophore hypotheses, validating the best model, and then using it to screen compound databases. researchgate.net This approach was successfully used to discover an initial weak indole (B1671886) acylguanidine fragment that inhibited BACE1, which was subsequently optimized into a more potent inhibitor. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By quantifying molecular properties (descriptors) such as steric, electronic, and hydrophobic characteristics, QSAR models can predict the activity of novel, unsynthesized compounds.

A successful QSAR model is characterized by high correlation (r) and cross-validated correlation (r_cv) coefficients, indicating a robust relationship between the descriptors and the activity, as well as good predictive power. nih.gov While specific QSAR studies for this compound were not found, this methodology would be critical in a lead optimization campaign to guide the synthesis of new derivatives with improved potency and desired properties.

Deuterium (B1214612) Isotope Effects in Drug Metabolism and Pharmacokinetics (DMPK)

The kinetic deuterium isotope effect (KIE) is a phenomenon where the replacement of a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can significantly slow down the rate of bond cleavage. nih.govnih.gov This strategy is often applied in drug development to enhance a drug's metabolic stability and improve its pharmacokinetic profile. nih.gov

Many drug metabolism reactions are catalyzed by Cytochrome P450 (P450) enzymes and involve the breaking of a C-H bond. nih.govnih.gov If this step is rate-limiting, deuteration can reduce the rate of metabolism. This can also lead to a phenomenon known as "metabolic switching," where a decrease in metabolism at the deuterated site results in increased metabolism at an alternative site on the molecule. nih.gov For a molecule like this compound, strategic deuteration at metabolically labile positions could be explored to prolong its half-life or alter its metabolic pathway advantageously.

Analytical Methodologies for Characterization in Research Contexts

Spectroscopic Techniques

Spectroscopy is a fundamental tool for elucidating the molecular structure of 5-Bromo-6-chloroindolin-2-one by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule. For this compound, ¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to one another.

Based on the structure of this compound, the expected ¹H NMR spectrum would display distinct signals corresponding to the aromatic protons and the protons of the methylene (B1212753) group (-CH₂-) in the five-membered ring. The proton on the nitrogen atom (N-H) of the lactam ring would also produce a characteristic signal. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and chlorine substituents.

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₈H₅BrClNO, with a monoisotopic mass of approximately 244.9243 Da. uni.lu

In a mass spectrum, this compound would exhibit a characteristic isotopic pattern due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 245.93158 | 142.7 |

| [M+Na]⁺ | 267.91352 | 157.6 |

| [M-H]⁻ | 243.91702 | 147.9 |

| [M+NH₄]⁺ | 262.95812 | 166.0 |

| [M+K]⁺ | 283.88746 | 144.0 |

This data is computationally predicted and serves as a reference for experimental analysis.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. These would include a strong absorption band for the carbonyl (C=O) group of the lactam ring, typically appearing in the region of 1680-1720 cm⁻¹. A band corresponding to the N-H stretching vibration would be expected around 3200-3400 cm⁻¹. Additionally, absorptions corresponding to aromatic C-H stretching and C-C bending, as well as C-Br and C-Cl stretching vibrations, would be present at lower wavenumbers.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The indole (B1671886) ring system, which forms the core of this compound, is a known chromophore that absorbs UV light. The presence of the bromine and chlorine substituents, as well as the carbonyl group, would influence the wavelength of maximum absorption (λₘₐₓ). The UV-Vis spectrum would be useful for quantitative analysis and for monitoring reactions involving this compound.

Chromatographic Techniques

Chromatography is essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and for its quantitative analysis. A reverse-phase (RP) HPLC method would be the most common approach for this type of compound.

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For analyzing halogenated indole derivatives, a common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to improve peak shape. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The purity of the this compound sample is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS analysis would provide critical information regarding its purity and molecular structure.

Methodology: The sample would be introduced into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase. Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.

Expected Findings: The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes, this peak would appear as a characteristic cluster. Specifically, bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio. chemguide.co.ukdocbrown.info This isotopic distribution would result in a predictable pattern for the molecular ion and any fragments containing these halogens.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Key fragmentation pathways for halogenated indolinones would likely involve the loss of halogen atoms, the carbonyl group (CO), and cleavage of the heterocyclic ring.

Interactive Data Table: Predicted GC-MS Fragmentation for this compound

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M]⁺ | 247/249/251 | Molecular ion cluster (reflecting Br and Cl isotopes) |

| [M-Br]⁺ | 168/170 | Loss of a bromine radical |

| [M-Cl]⁺ | 212/214 | Loss of a chlorine radical |

| [M-CO]⁺ | 219/221/223 | Loss of carbon monoxide |

| [M-Br-CO]⁺ | 140/142 | Sequential loss of bromine and carbon monoxide |

| [M-Cl-CO]⁺ | 184/186 | Sequential loss of chlorine and carbon monoxide |

Note: The m/z values are presented as clusters to account for the isotopic distribution of bromine and chlorine. The most abundant peak in each cluster will depend on the specific combination of isotopes.

Crystallography and X-ray Diffraction for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a novel or structurally complex compound like this compound, single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and stereochemistry.

Methodology: The first step involves growing a suitable single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, which in turn reveals the atomic positions.

Interactive Data Table: Hypothetical Crystallographic Parameters for this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Orthorhombic | Describes the symmetry of the unit cell |

| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the crystal |

| a (Å) | 8.5 | Unit cell dimension along the a-axis |

| b (Å) | 12.2 | Unit cell dimension along the b-axis |

| c (Å) | 6.8 | Unit cell dimension along the c-axis |

| α, β, γ (°) | 90, 90, 90 | Angles of the unit cell |

| Volume (ų) | 702.3 | Volume of the unit cell |

| Z | 4 | Number of molecules per unit cell |

Note: This data is hypothetical and serves as an example of what would be determined through X-ray crystallographic analysis.

Chiral Analysis and Stereoisomer Separation

The indolin-2-one scaffold can possess a stereocenter, typically at the C3 position if it is substituted with two different groups. While this compound itself is achiral, derivatives synthesized from it may be chiral. Therefore, methods for chiral analysis and separation are highly relevant in the context of its use as a synthetic intermediate.

Methodology: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common technique for the separation of enantiomers. americanpharmaceuticalreview.comchimia.chrsc.org The CSP contains a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers.

Expected Findings: For a chiral derivative of this compound, a suitable chiral HPLC method would be developed. This would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. The development of such a method would be crucial for determining the enantiomeric excess (ee) of a stereoselective synthesis or for preparing enantiomerically pure compounds for further studies. The presence of the halogen atoms may influence the interactions with the chiral stationary phase and thus the separation efficiency. researchgate.net

Interactive Data Table: Exemplary Chiral HPLC Method for a Hypothetical Chiral Derivative

| Parameter | Condition |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Note: These conditions are illustrative for a hypothetical chiral derivative and would require optimization for a specific compound.

Emerging Research Directions and Challenges

Novel Synthetic Routes and Sustainable Chemistry for Indolin-2-ones

The development of efficient and environmentally benign synthetic methodologies for indolin-2-one derivatives is a cornerstone of ongoing research. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. researchgate.net Modern synthetic chemistry is increasingly focused on "green" approaches that prioritize sustainability.

Recent advancements include the use of catalyst-free reactions in aqueous media, which significantly reduces the environmental impact. rsc.org For instance, the one-pot synthesis of 3,3-di(indolyl)indolin-2-ones has been achieved in water, offering a clean and easy-to-handle procedure. rsc.org Another sustainable approach involves the use of reusable catalysts, such as sulfonic acid functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H), for the synthesis of indolin-2-one derivatives. Furthermore, metal-free synthesis strategies are gaining traction, providing straightforward methods for constructing indolin-3-ones without the need for metal catalysts. rsc.orgresearchgate.net These green synthetic protocols not only offer high yields and operational simplicity but also align with the principles of sustainable chemistry by minimizing waste and avoiding toxic substances. researchgate.netbenthamdirect.com